![molecular formula C10H6ClFO2S B183980 Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate CAS No. 21211-20-1](/img/structure/B183980.png)

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

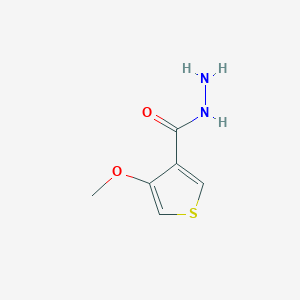

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is a heterocyclic organic compound . It has been used in scientific research and has shown potential in various studies .

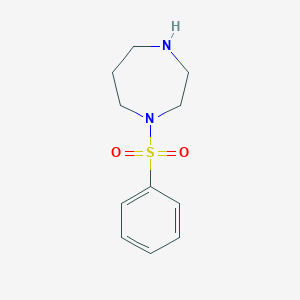

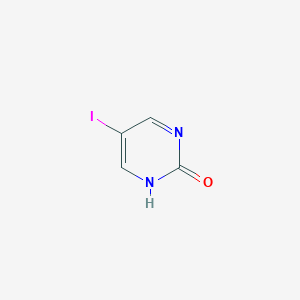

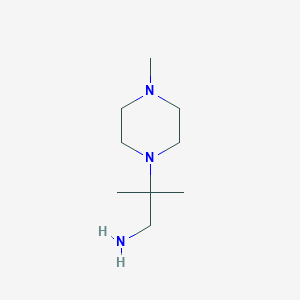

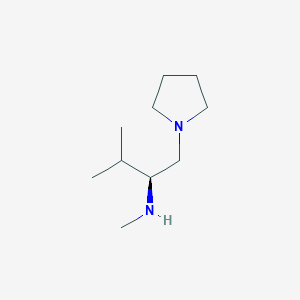

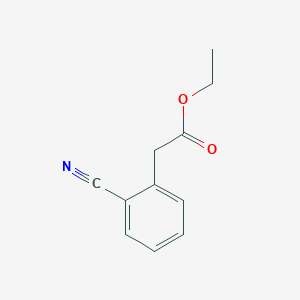

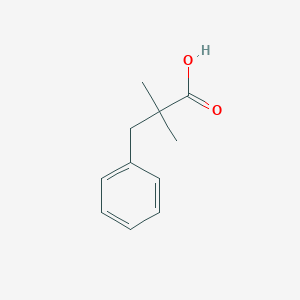

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C10H6ClFO2S . The molecular weight of this compound is 244.67 .Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 119-123 °C (lit.) . Its molecular weight is 244.67 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Preparation of Halogenobenzo[b]thiophen Derivatives : Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is synthesized through cyclization and halogenation processes. These compounds have been prepared by cyclisation of (halogenophenylthio)acetone with polyphosphoric acid and further modified using various reagents (Chapman, Clarke, & Sawhney, 1968).

Electrosynthesis of Fluorinated Derivatives : Anodic fluorination techniques have been used to create monofluorinated products from precursors like methyl 3-oxo-2,3-dihydrobenzo[b]thiophene-2-carboxylate (Yin, Inagi, & Fuchigami, 2011).

Substituted Poly(benzo[c]thiophenes) : Methyl-, chloro-, and fluoro-substitution on polybenzo[c]thiophene, which is related to this compound, affects the reduction and oxidation processes of these materials (King & Higgins, 1994).

Synthesis of Potent Inhibitors : A key intermediate, methyl 4-iodobenzo[b]thiophene-2-carboxylate, prepared from a similar compound, has been used in the synthesis of inhibitors of urokinase-type plasminogen activator (Bridges et al., 1993).

Oxidation and Halogenation Studies : this compound undergoes various oxidation and halogenation reactions, leading to the creation of multiple derivatives (Shirley, 1994).

Biological Activity and Pharmacology

Synthesis of Bioactive Compounds : Synthesis of 5-methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes, which are analogs of melatonin and possess weak antiovulatory action, involves steps that can include this compound (Campaigne & Kim, 1983).

Synthesis of Amines and Thiouronium Salts : 3-Methylbenzo[b]thiophen derivatives, which are closely related to the compound , are used in the preparation of various amines and thiouronium salts with potential pharmacological applications (Chapman, Clarke, Gore, & Sharma, 1971).

Synthesis of β-Aminoketones and Oximes : Reacting similar compounds with various reagents leads to the formation of β-aminoketones, secondary aminopropanols, and oximes, which have been investigated for their antioxidant activity and effects on blood coagulation (Gevorgyan et al., 2019).

Material Science and Chemistry

Photochemical Degradation of Crude Oil Components : Research on methylbenzo[b]thiophenes, which are structurally related to this compound, investigates their photochemical degradation in aqueous solutions, elucidating the fate of crude oil components after oil spills (Andersson & Bobinger, 1996).

High Conductive PEDOT via Post-Treatment : Halobenzoic acids, including derivatives similar to this compound, have been used to modify poly(3,4-ethylenedioxythiophene) for use in high-efficiency organic solar cells (Tan et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCJKOYCWCNSAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354044 |

Source

|

| Record name | Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21211-20-1 |

Source

|

| Record name | Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)